N-tert-butyl-2-hydroxy-5-methylbenzamide
Description
Context of Salicylamide (B354443) and Benzamide (B126) Derivatives in Organic Chemistry
Salicylamides and benzamides are prominent scaffolds in organic and medicinal chemistry due to their versatile biological activities and synthetic accessibility. fda.gov Salicylamide itself, or 2-hydroxybenzamide, is a known analgesic and antipyretic agent. howeipharm.com Its derivatives have been explored for a wide range of therapeutic applications. The core structure, a benzene (B151609) ring with an amide and a hydroxyl group, provides a template for developing new compounds with tailored properties.
Benzamide derivatives are another class of compounds with significant pharmacological importance. They are found in drugs with applications as antipsychotics, antiemetics, and gastroprokinetic agents. The amide bond is a key feature in many biologically active molecules, contributing to their ability to interact with biological targets through hydrogen bonding. researchgate.net The synthesis of N-substituted benzamides is a significant area of research, with various methods developed to create diverse libraries of compounds for screening.
Significance of the N-tert-Butyl-2-hydroxy-5-methylbenzamide Scaffold in Chemical Research
The specific scaffold of this compound combines features from both salicylamides and N-substituted benzamides. The N-tert-butyl group is a bulky substituent that can influence the compound's conformation, solubility, and metabolic stability. This group is often incorporated into drug candidates to modulate their pharmacokinetic properties.
While direct research on this compound is not extensively documented, the components of its structure are of interest in several research areas:
Hydrogen Bonding and Crystal Engineering: The presence of both a hydroxyl group and an amide group allows for the formation of intra- and intermolecular hydrogen bonds. These interactions are crucial in determining the solid-state structure of the molecule, which can be investigated through techniques like X-ray crystallography. Studies on similar molecules, such as N-(2-hydroxy-5-methylphenyl)benzamide, reveal how these hydrogen bonds dictate the crystal packing.
Precursor for Ligand Synthesis: Salicylaldehyde derivatives, which are structurally related to the salicylamide portion of the molecule, are common precursors for the synthesis of Schiff base ligands. These ligands can coordinate with various metal ions to form complexes with interesting catalytic or material properties. The 2-hydroxy-5-methylphenyl moiety is a common building block in this context.
Potential Biological Activity: The combination of the salicylamide and N-tert-butylbenzamide features suggests that this compound could be explored for various biological activities. For instance, substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. researchgate.net The specific substitution pattern on this compound would determine its potential efficacy and selectivity for such targets.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)11(15)13-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFYICQVBNLVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233708 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019401-48-9 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019401-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation of N Tert Butyl 2 Hydroxy 5 Methylbenzamide
Amidation-Based Synthesis Routes
Amidation-based routes are a primary method for the synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide, involving the formation of an amide bond between a carboxylic acid derivative and an amine.
Condensation of 5-Methyl-2-hydroxybenzoic Acid with tert-Butylamine (B42293)
The direct condensation of 5-methyl-2-hydroxybenzoic acid with tert-butylamine represents a fundamental approach to synthesizing the target compound. This reaction, in its simplest form, involves the formation of an amide bond by reacting the carboxylic acid with the amine, typically with the removal of water. While direct thermal condensation is possible, it often requires high temperatures and can lead to side products.
In practice, this transformation is more commonly achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids, for example, has been performed using solution-phase methodology, which can be adapted for this purpose. nih.gov This often involves the use of coupling agents to facilitate the reaction under milder conditions.
Utilization of Amidation Coupling Reagents and Optimized Reaction Conditions
To improve reaction efficiency and yield, various amidation coupling reagents are employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Common coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). creative-peptides.compeptide.comcommonorganicchemistry.comresearchgate.net
The combination of EDC and HOBt is particularly effective. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, react with HOBt to form an active ester. This HOBt ester is less prone to side reactions and racemization, and it reacts efficiently with the amine to form the desired amide. creative-peptides.compeptide.com The use of HOBt as an additive is known to inhibit racemization and improve the yield and purity of the final product. creative-peptides.com
For challenging coupling reactions, such as those involving electron-deficient amines, further optimization of reaction conditions may be necessary. A convenient protocol for such reactions involves the use of EDC and a catalytic amount of HOBt, with the addition of 4-(N,N-dimethylamino)pyridine (DMAP) as an acyl transfer agent. nih.gov The reaction of the carboxylic acid with EDC and HOBt forms the reactive HOBt ester, and DMAP then facilitates the formation of a highly reactive acyliminium ion intermediate, which readily reacts with the amine. nih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive(s) | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | HOBt | Effective, but the dicyclohexylurea byproduct is often insoluble. peptide.com |
| Diisopropylcarbodiimide (DIC) | HOBt | The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | The urea (B33335) byproduct is water-soluble, allowing for easy removal by aqueous extraction. peptide.comcommonorganicchemistry.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | HOBt, DIPEA | Highly efficient uronium salt coupling agent with low racemization. creative-peptides.com |
This table is generated based on information from multiple sources. creative-peptides.compeptide.comcommonorganicchemistry.com
Modified Ritter Reaction Approaches to N-tert-Butyl Amides
The Ritter reaction is another significant pathway for the synthesis of N-substituted amides, including N-tert-butyl amides. openochem.org This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as that derived from tert-butanol (B103910) or isobutylene, in the presence of a strong acid. openochem.orgorgsyn.org The nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is then hydrolyzed to the corresponding amide. missouri.edu
Solvent-Free Conditions with Oxalic Acid Dihydrate Catalysis
Modern synthetic methodologies often focus on developing more environmentally benign and efficient processes. In this context, solvent-free reaction conditions are highly desirable. While strong mineral acids are traditionally used in the Ritter reaction, research has explored the use of solid acid catalysts. For instance, a reusable FeCl3·6H2O/glycerol Lewis acidic deep eutectic solvent has been shown to be effective for the amidation of various secondary and tertiary alcohols with nitriles under mild, aerobic conditions. researchgate.net
Although a specific application of oxalic acid dihydrate as a catalyst for a solvent-free Ritter reaction to produce this compound is not detailed, the principle of using a solid acid catalyst is relevant. Oxalic acid can act as a Brønsted acid catalyst, protonating the alcohol to facilitate the formation of the carbocation necessary for the Ritter reaction. The use of a solid catalyst can simplify the workup procedure and may allow for catalyst recycling.
Copper(II) Triflate Catalyzed Amidation with Di-tert-butyl Dicarbonate (B1257347)
A notable modification of the Ritter reaction involves the use of di-tert-butyl dicarbonate as a source of the tert-butyl group, catalyzed by copper(II) triflate (Cu(OTf)2). This method provides a convenient synthesis of N-tert-butyl amides from a variety of nitriles under solvent-free conditions at room temperature. researchgate.net Cu(OTf)2 has been identified as a highly stable and efficient catalyst for this transformation. researchgate.net
The reaction proceeds with a range of nitriles, including aryl, benzyl (B1604629), and alkyl nitriles, to give the corresponding N-tert-butyl amides in excellent isolated yields. researchgate.net The optimization of reaction conditions has shown that a 5 mol% catalyst loading of Cu(OTf)2 is sufficient to achieve high yields. researchgate.net
Table 2: Synthesis of N-tert-butyl amides using Cu(OTf)2 catalyst
| Nitrile | Product | Yield (%) |
|---|---|---|
| Benzonitrile | N-tert-butylbenzamide | 92 |
| 4-Methylbenzonitrile | N-(tert-butyl)-4-methylbenzamide | 91 |
| 3-Methylbenzonitrile | N-(tert-butyl)-3-methylbenzamide | 82 |
| 4-Methoxybenzonitrile | N-(tert-butyl)-4-methoxybenzamide | 89 |
| 3-Fluorobenzonitrile | N-(tert-butyl)-3-fluorobenzamide | 84 |
| Phenylacetonitrile | N-(tert-butyl)-2-phenylacetamide | 90 |
| Cyclopentanecarbonitrile | N-(tert-butyl)cyclopentanecarboxamide | 83 |
This table is based on research findings from Yang et al. and demonstrates the utility of Cu(OTf)2 as a catalyst in the synthesis of N-tert-butyl amides from various nitriles and di-tert-butyl dicarbonate. researchgate.net
Exploration of Alternative Synthetic Pathways and Analogous Compound Preparation
The exploration of alternative synthetic pathways and the preparation of analogous compounds provide valuable insights into the chemical space around this compound. For instance, the starting material, 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid), can be synthesized by the carbonation of p-cresol. nist.gov
The hydroxyl and carboxylic acid groups of 2-hydroxy-5-methylbenzoic acid and its analogs can be selectively modified to create a variety of related compounds. An example is the synthesis of 2-propoxy-5-methylbenzoic acid, which can be achieved by first esterifying the carboxylic acid of p-cresotinic acid to the ethyl ester, followed by propylation of the hydroxyl group and subsequent hydrolysis of the ester. nist.gov Another related transformation is the preparation of 2-hydroxybenzoic acid (salicylic acid) via the alkaline hydrolysis of its methyl ester, methyl 2-hydroxybenzoate (oil of wintergreen). rsc.org
Furthermore, other analogs such as methyl 5-tert-butyl-2-hydroxybenzoate can be prepared through the acid-catalyzed esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol. nih.gov The synthesis of N-tert-butylacrylamide from acrylonitrile (B1666552) and tert-butyl alcohol under acidic conditions is another example of an alternative route to a simple N-tert-butyl amide, which is relevant to the broader class of compounds. google.com
The preparation of more complex analogs often involves multi-step syntheses. For example, the synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester starts from methyl salicylate (B1505791) and proceeds through etherification, sulfonation, chlorination, amination, and finally esterification. google.com The benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride is another example of a synthetic modification to a related starting material. google.com These examples showcase the versatility of synthetic routes available for creating a library of compounds based on the this compound scaffold.
Preparation of Related N-tert-Butylbenzamide Derivatives
The synthesis of N-tert-butylbenzamide derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. These methods often serve as a foundation for the synthesis of more complex structures, including the title compound.
One common approach is the direct amidation of carboxylic acids with tert-butylamine. This reaction is typically facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. For example, boric acid has been shown to be an effective catalyst for the esterification of salicylic (B10762653) acid, a process that can be conceptually extended to amidation. researchgate.net The use of such catalysts can provide a more environmentally benign and cost-effective synthetic route.
Furthermore, N-tert-butyl amides can be synthesized from nitriles through the Ritter reaction. While not a direct route from a carboxylic acid, this method highlights the versatility of synthetic approaches to this class of compounds.
The following table summarizes various methods for the synthesis of N-substituted benzamide (B126) derivatives, which are analogous to the preparation of this compound.
| Starting Material | Reagent | Product | Yield | Reference |
| 5-Chlorosalicylic acid | Benzylamine, Ethyl chloroformate | 5-Chloro-2-methoxy-N-benzyl benzamide | 97% | researchgate.net |
| Salicylic acids | Acetylenic esters, CuI, NaHCO3 | 4H-benzo[d] nih.govnih.govdioxin-4-one derivatives | - | nih.gov |
| 4H-benzo[d] nih.govnih.govdioxin-4-one derivatives | n-Propylamine, DMAP, DBU | Salicylamides | Good | nih.gov |
| Salicylic acid | n-Butanol, Boric acid | n-Butyl salicylate | High | researchgate.net |
Development of Regioselective Functionalization Strategies
Regioselective functionalization is a critical aspect of modern synthetic chemistry, allowing for the precise modification of a molecule at a specific position. In the context of N-tert-butylbenzamides, C-H activation and functionalization strategies are of particular importance for introducing or modifying substituents on the aromatic ring. These methods often employ directing groups to control the regioselectivity of the reaction.
The amide group itself can act as a directing group, facilitating functionalization at the ortho position to the amide. Transition metal catalysis, particularly with palladium, has been extensively used for this purpose. For example, palladium-catalyzed ortho-hydroxylation of benzoic acids and their derivatives has been reported, providing a direct route to phenolic compounds. semanticscholar.orgrsc.orgthieme-connect.de
Similarly, ortho-acylation of tertiary benzamides using arylglyoxylic acids has been achieved through palladium catalysis. nih.gov These methods demonstrate the power of directing group-assisted C-H functionalization to selectively introduce new functional groups onto a pre-existing benzamide scaffold.
The table below illustrates examples of regioselective functionalization reactions that could be conceptually applied to the synthesis of derivatives of this compound.
| Substrate | Reagent/Catalyst | Functionalization | Position | Reference |
| Benzoic acids | Pd catalyst | Hydroxylation | ortho | semanticscholar.org |
| Benzylamines (Cbz-protected) | Pd catalyst | Hydroxylation | ortho | rsc.org |
| Tertiary benzamides | Arylglyoxylic acids, Pd catalyst | Acylation | ortho | nih.gov |
| N-Methoxybenzamides | Alcohols, Pd catalyst | Alkoxylation | ortho | researchgate.net |
These strategies for regioselective functionalization are instrumental in creating a diverse range of substituted benzamides with potential applications in various fields of chemical research.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for N-tert-butyl-2-hydroxy-5-methylbenzamide would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the tert-butyl group, the methyl group, the aromatic protons, and the protons of the amide (N-H) and hydroxyl (O-H) groups. Analysis of chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), coupling constants (J), and signal integration would be required to assign each proton to its position in the molecular structure. However, no peer-reviewed experimental ¹H NMR data for this specific compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in this compound. This would include the carbons of the tert-butyl group, the methyl group, the aromatic ring, the amide carbonyl group, and the carbon bearing the hydroxyl group. The chemical shifts of these signals are indicative of their electronic environment. Currently, there is no published ¹³C NMR data available for this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch (Amide I band) of the amide, and various C-H and C-C stretching and bending vibrations from the aromatic ring and alkyl groups. Specific wavenumber values for these vibrations are not documented in the available literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. An MS analysis of this compound would determine its molecular weight and offer insights into its fragmentation pattern, which can help confirm the structure. HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. This experimental data has not been found in the public record.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Molecular Conformation and Geometry
A successful X-ray crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information would define the molecule's conformation, including the planarity of the amide group and the spatial relationship between the aromatic ring and the tert-butyl substituent. Such a study would also reveal intermolecular interactions, like hydrogen bonding, in the solid state. At present, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed structural parameters for this compound are not publicly available in crystallographic databases. However, significant insights can be drawn from the well-characterized crystal structure of the closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide. The primary difference between these two molecules is the substitution at the amide nitrogen—a tert-butyl group in the subject compound versus a phenyl group in the analog. The data from this analog provides a robust framework for understanding the core geometry of the 2-hydroxy-5-methylbenzamide fragment.
The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide was determined by single-crystal X-ray diffraction, providing precise measurements of its molecular geometry. nih.govresearchgate.net The central amide moiety (C8—N1—C7(=O1)—C1) is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.0291 Å. researchgate.netchemicalbook.com This planarity is characteristic of the amide bond due to the delocalization of the nitrogen lone pair into the carbonyl group.
An important feature of the molecular conformation is the presence of a short intramolecular N—H⋯O contact, which influences the orientation of the amide and hydroxyl groups. researchgate.netchemicalbook.com In the crystal packing, molecules are linked by strong O—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net
The following tables present selected bond lengths, bond angles, and dihedral angles for N-(2-hydroxy-5-methylphenyl)benzamide, which serve as a reliable reference for the corresponding parameters in this compound. The atom numbering from the reference structure is used for clarity.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| O1 | C7 | 1.237 |
| O2 | C9 | 1.355 |
| N1 | C7 | 1.345 |
| N1 | C8 | 1.423 |
| C1 | C7 | 1.496 |
| C8 | C9 | 1.396 |
| C8 | C13 | 1.389 |
| C11 | C14 | 1.507 |
Data sourced from a study on N-(2-hydroxy-5-methylphenyl)benzamide and presented as a proxy. nih.gov
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O1 | C7 | N1 | 122.9 |
| O1 | C7 | C1 | 120.3 |
| N1 | C7 | C1 | 116.8 |
| C7 | N1 | C8 | 126.9 |
| C9 | C8 | N1 | 121.2 |
| C13 | C8 | N1 | 118.3 |
| C10 | C9 | O2 | 118.2 |
| C8 | C9 | O2 | 121.7 |
Data sourced from a study on N-(2-hydroxy-5-methylphenyl)benzamide and presented as a proxy. nih.gov
Table 3: Selected Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| O1 | C7 | N1 | C8 | -3.7 |
| C1 | C7 | N1 | C8 | 176.9 |
| C7 | N1 | C8 | C9 | -173.0 |
| C7 | N1 | C8 | C13 | 7.2 |
| N1 | C8 | C9 | O2 | 0.9 |
Data sourced from a study on N-(2-hydroxy-5-methylphenyl)benzamide and presented as a proxy. nih.gov
The dihedral angles are particularly revealing. The central amide fragment forms dihedral angles of 5.63 (6)° with the benzoyl ring and 10.20 (5)° with the hydroxyphenyl ring. researchgate.netchemicalbook.com This indicates a slight twist between the planar amide group and the two aromatic rings. For this compound, the replacement of the phenyl group with a sterically demanding tert-butyl group would likely alter the C7-N1-C8 bond angle and the dihedral angles around the N1-C8 bond, though the fundamental planarity of the amide and the geometry of the 2-hydroxy-5-methylphenyl ring are expected to be largely conserved.
Conformational Analysis and Intramolecular Interactions
Investigation of Amide Conformation and Rotational Barriers
In related N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts), it has been demonstrated that steric hindrance from bulky N-substituents can lead to a distortion or twisting of the amide N-C(O) bond. researchgate.net This twisting disrupts the typical planarity and amidic resonance. researchgate.net For N-tert-butyl-2-hydroxy-5-methylbenzamide, the bulky tert-butyl group attached to the nitrogen atom is expected to play a similar role.
The rotation around the C(aryl)-C(carbonyl) bond is another crucial conformational parameter. Studies on structurally similar 2-hydroxy-benzamides have involved conformational analysis and potential energy calculations as a function of the turning angle around this bond. researchgate.net These studies indicate that the final conformation is a delicate balance between steric repulsions and stabilizing interactions, such as intramolecular hydrogen bonding.
| Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |
|---|---|---|
| Aryl-C(O) | Variable, dependent on substitution | Steric hindrance from ortho substituents, intramolecular hydrogen bonding |
| C(O)-N | ~15-20 | Amide resonance, steric strain from N-substituent |
Role of Intramolecular Hydrogen Bonding (O-H···O, N-H···O)
Intramolecular hydrogen bonds are key to stabilizing the conformation of this compound. The presence of a hydroxyl group at the ortho position to the amide functionality allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen (O-H···O). This interaction creates a six-membered pseudo-ring, which significantly influences the planarity of this molecular fragment.
In addition to the O-H···O hydrogen bond, an intramolecular hydrogen bond between the amide hydrogen and the phenolic oxygen (N-H···O) is also possible. However, the O-H···O bond is generally considered to be stronger and more favorable in 2-hydroxybenzamides. researchgate.net The formation of these intramolecular hydrogen bonds is often studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the chemical shift of the proton involved in the hydrogen bond in ¹H NMR can provide evidence for its existence and strength. rsc.org
Studies on similar molecules like 5-chloro-2-hydroxy-benzamide have confirmed the presence of intramolecular hydrogen bonds. researchgate.net The O···O distance in such hydrogen bonds in related 2-hydroxybenzamides has been reported to be in the range of 2.47 to 2.53 Å. researchgate.net The presence of these intramolecular interactions can lead to a more rigid molecular structure.
| Hydrogen Bond Type | Donor | Acceptor | Estimated Bond Length (Å) | Significance |
|---|---|---|---|---|
| O-H···O | Phenolic -OH | Carbonyl C=O | ~2.5 | Primary stabilizing interaction, forms a pseudo-six-membered ring |
| N-H···O | Amide N-H | Phenolic -OH | Longer and weaker than O-H···O | Secondary interaction, may compete with O-H···O bonding |
Influence of the N-tert-Butyl Substituent on Molecular Conformation and Reactivity
The N-tert-butyl group is a bulky substituent that exerts a significant steric influence on the molecular conformation of this compound. This steric hindrance can affect both the planarity of the amide group and the orientation of the entire amide functionality with respect to the phenyl ring.
In related systems, such as 2-hydroxy-N,N-diethylbenzamide, the steric effect of the alkyl groups on the nitrogen can lead to the disruption of the intramolecular hydrogen bond. researchgate.net The bulkiness of the tert-butyl group in this compound is expected to create steric strain, which may cause a deviation from planarity. This distortion can weaken the conjugation between the phenyl ring and the amide group. researchgate.net
The steric hindrance imposed by the tert-butyl group can also impact the chemical reactivity of the molecule. For example, the approach of a reagent to the amide nitrogen or the adjacent carbonyl carbon can be sterically hindered. numberanalytics.com This can lead to a decrease in reaction rates for processes that require nucleophilic attack at the carbonyl carbon or reactions involving the amide nitrogen. Conversely, the steric strain induced by the tert-butyl group can sometimes facilitate reactions that involve the cleavage of the amide N-C(O) bond by destabilizing the ground state. researchgate.net
| Property | Influence of N-tert-Butyl Group | Consequence |
|---|---|---|
| Amide Planarity | Causes steric strain, leading to potential twisting of the C-N bond. | Disruption of amidic resonance and potential increase in ground-state energy. researchgate.net |
| Intramolecular H-Bonding | May cause distortion that affects the ideal geometry for hydrogen bonding. | Potential weakening of the intramolecular O-H···O bond. |
| Chemical Reactivity | Hinders the approach of reagents to the amide functionality. numberanalytics.com | Reduced rates for certain reactions at the amide group. |
Reactivity Studies and Reaction Mechanisms
Ortho-Functionalization and Directed Metalation Strategies of Benzamides
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.org The amide functionality is a well-established and effective DMG. wikipedia.orgnih.gov
In the case of N-tert-butyl-2-hydroxy-5-methylbenzamide, both the amide and the hydroxyl group can act as directing groups. The relative directing ability of these groups is a critical factor in determining the site of metalation. Generally, the amide group is a stronger directing group than the hydroxyl group. harvard.edu Therefore, in the presence of a strong base like n-butyllithium, deprotonation is expected to occur primarily at the position ortho to the amide group.
However, the substitution pattern of this compound presents a unique scenario. The position ortho to the amide group is already substituted with a hydroxyl group. The other ortho position is sterically hindered by the tert-butyl group on the amide nitrogen. This steric hindrance can influence the approach of the bulky organolithium reagent. The phenolic proton is acidic and will be readily removed by the organolithium reagent, forming a lithium phenoxide. This in-situ formed phenoxide can also direct metalation. The interplay between these factors—directing group ability, steric hindrance, and the presence of an acidic proton—makes the prediction of the exact site of metalation complex and likely dependent on the specific reaction conditions.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound imparts characteristic reactivity to the molecule. This group is acidic and can be deprotonated by bases to form a phenoxide ion. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.
Furthermore, the hydroxyl group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this molecule, the position para to the hydroxyl group is occupied by a methyl group, and one of the ortho positions is substituted by the amide group. This leaves the remaining ortho position as a potential site for electrophilic attack, although this is the same position targeted by directed metalation.
The acidity of the phenolic hydroxyl group can be influenced by the other substituents on the aromatic ring. The electron-donating methyl group at the para position will slightly decrease the acidity, while the electron-withdrawing amide group at the ortho position will increase it.
Reactivity at the Amide Nitrogen Center
The amide nitrogen in this compound is a site of potential reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine. However, it can still undergo a range of reactions.
One important reaction is hydrolysis, which can occur under both acidic and basic conditions to yield 2-hydroxy-5-methylbenzoic acid and tert-butylamine (B42293). The rate of hydrolysis is influenced by the steric hindrance provided by the bulky tert-butyl group, which can shield the carbonyl carbon from nucleophilic attack.
Oxidation of the N-alkyl group is another possible reaction pathway. Studies on tertiary benzamides have shown that oxidation can occur at the α-position of the N-alkyl groups. rsc.org In the case of this compound, the tert-butyl group lacks α-protons, making it resistant to this type of oxidation. However, under forcing conditions, other oxidative transformations may be possible.
The amide nitrogen can also be involved in N-nitrosoamide formation. For instance, tert-butyl nitrite (B80452) has been reported to mediate the synthesis of N-nitrosoamides from N-alkyl amides. acs.org
Mechanistic Investigations of Cyclization Processes Driven by the tert-Butyl Group
The tert-butyl group, while often considered a sterically hindering and inert group, can play a crucial role in directing and facilitating cyclization reactions. chemrxiv.org While specific studies on the cyclization of this compound are not prevalent, mechanistic insights can be drawn from related systems.
For example, a kinetic investigation into the radical cyclization of N-tert-butyl-o-bromobenzylmethacrylamides has demonstrated the influence of the tert-butyl group on the reaction pathway. nih.gov In this study, the bulky tert-butyl group was found to influence the regioselectivity of the cyclization.
In the context of this compound, the tert-butyl group could sterically favor certain conformations that facilitate intramolecular reactions. For instance, in a suitably functionalized derivative, the tert-butyl group could promote a cyclization event by disfavoring competing intermolecular reactions. Aerobic oxidative cyclization of benzamides has been reported, leading to the formation of isoquinolinediones. nih.gov While this specific transformation may not be directly applicable, it highlights the potential for cyclization reactions in benzamide (B126) systems.
Kinetic Analysis of Benzamide Derivative Reactions
The kinetics of reactions involving benzamide derivatives, particularly hydrolysis, have been the subject of several studies. acs.orgnih.govbohrium.comacs.org These studies provide a framework for understanding the factors that influence the reaction rates of compounds like this compound.
The rate of hydrolysis of benzamides is dependent on pH and the nature of the substituents on both the aromatic ring and the amide nitrogen. acs.orgnih.govacs.org For N-substituted benzamides, the reaction can be catalyzed by both acid and base. acs.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring generally increases the rate of hydrolysis, while electron-donating groups decrease it. acs.orgnih.gov In this compound, the hydroxyl and methyl groups are electron-donating, which would be expected to slow the rate of hydrolysis compared to unsubstituted benzamide.
The steric bulk of the N-substituent also plays a significant role. The large tert-butyl group in this compound is expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of hydrolysis.
The following table presents kinetic data for the hydrolysis of related N-substituted benzamide derivatives, illustrating the influence of substituents on the reaction rate.
| Compound | Rate Constant (k) | Conditions |
| N-(hydroxymethyl)benzamide | Varies with pH | H₂O, 25 °C, I = 1.0 (KCl) acs.org |
| 4-chloro-N-(hydroxymethyl)benzamide | Varies with pH | H₂O, 25 °C, I = 1.0 (KCl) acs.org |
| 2,4-dichloro-N-(hydroxymethyl)benzamide | Varies with pH | H₂O, 25 °C, I = 1.0 (KCl) acs.org |
Table 1: Kinetic Data for the Hydrolysis of Benzamide Derivatives
This interactive table allows for the comparison of hydrolysis rates under varying pH conditions for different benzamide derivatives, providing insights into the electronic effects on reactivity.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) and Ab Initio Molecular Orbital Investigations
Computational studies on compounds structurally similar to N-tert-butyl-2-hydroxy-5-methylbenzamide, such as other salicylamides and substituted benzamides, frequently employ Density Functional Theory (DFT) and ab initio methods to elucidate their molecular properties. These methods are fundamental in predicting molecular structure, vibrational frequencies, and electronic properties.
For instance, computational analyses of salicylamide-based peptidomimetics have utilized a multi-step approach, beginning with a low-level ab initio preoptimization at the Hartree-Fock HF/4-31G level, followed by a more robust DFT optimization to refine the molecular geometries. mdpi.com In the study of p-tert-butylphenyl salicylate (B1505791), another related molecule, researchers employed several DFT functionals, including B3LYP, B3PW91, M06-2X, and CAM-B3LYP, with the 6-311++G(d,p) basis set to perform a comprehensive analysis of its structure and properties. dergipark.org.tr The B3LYP functional is a popular choice in many studies for its balance of accuracy and computational cost. Similarly, theoretical investigations on N-butyl-1H-benzimidazole were conducted using the DFT/B3LYP method with the 6-311++G(d,p) basis set, which showed excellent agreement with experimental data. mdpi.com
These computational approaches are vital for understanding the fundamental electronic characteristics of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, in a quantum-chemical calculation of a related sulfonamide derivative, the HOMO and LUMO energies were determined, which are critical in assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net
Table 1: Computational Methods Applied to Structurally Similar Benzamide (B126) Derivatives
| Compound Type | Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Salicylamide-based peptidomimetics | Hartree-Fock, DFT | 4-31G | Preoptimization of conformers | mdpi.com |
| p-tert-butylphenyl salicylate | DFT (B3LYP, B3PW91, M06-2X, CAM-B3LYP) | 6-311++G(d,p) | Structural and property analysis | dergipark.org.tr |
| N-butyl-1H-benzimidazole | DFT/B3LYP | 6-311++G(d,p) | Optimized molecular parameters | mdpi.com |
Prediction of Molecular Conformations and Energetic Landscapes
A critical aspect of theoretical modeling is the prediction of stable molecular conformations and the mapping of their energetic landscapes. For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred spatial arrangement of atoms is essential.
Computational conformational analysis typically begins with a broad search to identify a large number of possible conformers. mdpi.com For salicylamide-based compounds, this initial search can yield hundreds of potential structures. mdpi.com These are then subjected to optimization, often in a tiered approach starting with lower-level methods to reduce the number of candidates, followed by higher-level DFT optimization for greater accuracy. mdpi.com
Once the optimized geometries of various conformers are obtained, their relative energies are calculated to identify the global minimum and other low-energy structures. The Boltzmann population for each conformer is then calculated to determine their statistical prevalence at a given temperature. mdpi.com This process provides a detailed picture of the energetic landscape and the most likely conformations the molecule will adopt. For example, a study on 2-hydroxy-benzamides included conformational analysis and the calculation of the potential energy as a function of the rotation around the C(aryl)-C(amide) bond to understand the energetic barriers between different conformations. researchgate.net The stability of different conformers is influenced by a delicate balance of steric effects and intramolecular interactions, such as hydrogen bonding. mdpi.com
Quantum Chemical Analysis of Hydrogen Bonding and Non-Covalent Interactions
The structure and properties of this compound are significantly influenced by hydrogen bonding. The presence of both a hydroxyl (-OH) group and an amide (-NH) group allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen (O-H···O=C).
Quantum chemical analyses are instrumental in characterizing these interactions. DFT calculations can predict the geometric parameters of the hydrogen bond, such as bond lengths and angles, as well as its energetic strength. researchgate.net Studies on 2-hydroxy-benzamides have shown that these molecules can form robust intramolecular hydrogen bonds. researchgate.netmdpi.com However, the formation of this bond can be in competition with intermolecular hydrogen bonds, especially in the solid state or in protic solvents. mdpi.com The bulky tert-butyl group on the amide nitrogen can create a steric effect that influences the planarity of the amide group and the strength of the hydrogen bond. mdpi.com
Table 2: Hydrogen Bond Analysis in Related Amide Structures
| Compound/System | Focus of Analysis | Method | Key Findings | Reference |
|---|---|---|---|---|
| 2-hydroxy-benzamides | Intramolecular vs. Intermolecular Hydrogen Bonds | X-ray, IR, DFT | Steric effects can disrupt intramolecular H-bonds. | researchgate.netmdpi.com |
| p-tert-butylphenyl salicylate | Intramolecular Hydrogen Bond (O-H···O) | NBO Analysis | Characterization of hyperconjugative interactions. | dergipark.org.tr |
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are advanced applications of computational chemistry that provide a dynamic picture of chemical reactivity. These studies are essential for understanding reaction mechanisms, predicting reaction rates, and designing new synthetic routes. For a molecule like this compound, this could involve modeling its synthesis or its reactions with other chemical species.
For example, the Ritter reaction is a common method for synthesizing N-tert-butyl amides. A computational study of this reaction would involve mapping the potential energy surface from reactants to products, identifying the transition state structures, and calculating the activation energies. This would provide detailed mechanistic insights into how the nitrile and the tert-butyl carbocation react to form the amide bond.
While the synthesis of N-tert-butyl amides has been described, detailed computational studies elucidating the specific reaction pathways and transition states for the formation of this compound are not extensively available in the reviewed scientific literature. Such studies would require sophisticated computational models to accurately describe the bond-breaking and bond-forming processes and the associated energetic changes.
Derivatization Strategies and Chemical Modification
Functionalization of the Aromatic Ring System
The aromatic ring of N-tert-butyl-2-hydroxy-5-methylbenzamide is activated towards electrophilic aromatic substitution (EAS) by the presence of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are electron-donating groups and are known to direct incoming electrophiles to the ortho and para positions relative to themselves. masterorganicchemistry.comdalalinstitute.comlibretexts.org The mechanism of EAS involves the attack of the π-electron system of the benzene (B151609) ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.comdalalinstitute.com This is typically the slow, rate-determining step. In a subsequent fast step, a proton is lost from the ring, restoring aromaticity and resulting in the substituted product. masterorganicchemistry.com
Given the positions of the existing substituents on this compound (hydroxyl at C2, methyl at C5), the primary sites for electrophilic attack are C3 and C6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C2 | Activating | Ortho, Para |
| -CH₃ | C5 | Activating | Ortho, Para |
| -C(O)NHC(CH₃)₃ | C1 | Deactivating | Meta |
Considering these influences, the most likely positions for substitution are C3 (ortho to -OH, meta to -CH₃) and C6 (ortho to -CH₃, meta to -OH).
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using various nitrating agents. A noteworthy method for phenols and other sensitive substrates is the use of tert-butyl nitrite (B80452), which serves as a safe and chemoselective nitrating agent. nih.gov This method is particularly valuable as it proceeds under mild conditions and provides mononitro derivatives, minimizing the formation of byproducts. nih.gov The reaction is proposed to proceed via the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to achieve C-nitration. nih.gov
Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) can be accomplished using appropriate halogenating agents, often in the presence of a Lewis acid catalyst for less reactive substrates. However, due to the activated nature of the phenolic ring, milder conditions can often be employed.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), enhancing water solubility.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, though they can be complicated by the presence of the activating hydroxyl group, which can coordinate with the Lewis acid catalyst.
Modifications at the N-tert-Butyl Moiety for Chemical Property Tuning
The N-tert-butyl group is a prominent structural feature that significantly influences the compound's lipophilicity, steric profile, and metabolic stability. Modifications at this position can be a powerful tool for fine-tuning these properties.
The bulky tert-butyl group can influence the solid-state properties of molecules. For instance, in related N-salicylideneaniline derivatives, the presence of bulky tert-butyl substituents can create more space in the crystal lattice, which can favor certain physical properties like photochromism by reducing steric hindrance for conformational changes. nih.gov
A critical aspect of chemical property tuning is improving metabolic stability. The tert-butyl group, while sterically hindering, can be susceptible to metabolism. A strategy to address this involves its replacement with bioisosteres. One effective approach is the substitution of the tert-butyl group with a trifluoromethylcyclopropyl group. nih.gov This modification removes the sp³ C-H bonds prone to oxidation and has been shown to consistently increase metabolic stability both in vitro and in vivo in medicinal chemistry studies. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Replacement with other alkyl groups (e.g., isopropyl, isobutyl) | Fine-tune lipophilicity and steric bulk | Altered solubility, membrane permeability, and binding affinity |
| Introduction of cyclic structures (e.g., adamantyl, cyclohexyl) | Increase rigidity and lipophilicity | Enhanced binding to hydrophobic pockets of target proteins |
| Replacement with bioisosteres (e.g., trifluoromethylcyclopropyl) | Enhance metabolic stability | Reduced clearance and increased in vivo half-life. nih.gov |
These modifications are crucial in drug discovery and development, where optimizing pharmacokinetic profiles is as important as maximizing pharmacodynamic activity.
Derivatization for Enhanced Analytical Detection and Separation
For the quantification of this compound and its metabolites in complex biological matrices like blood or urine, derivatization is often employed to enhance detection sensitivity and improve chromatographic separation. nih.gov High-performance liquid chromatography (HPLC) is a common analytical technique, and derivatization can convert the analyte into a form that is more easily detected by UV-Vis, fluorescence, or mass spectrometry (MS) detectors. researchgate.netgreyhoundchrom.comslideshare.net
Common Derivatization Strategies:
Acylation/Silylation for GC/MS: To increase volatility for gas chromatography (GC) analysis, the polar hydroxyl and amide N-H groups can be derivatized. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation are common approaches. slideshare.net
Fluorescent Labeling: To significantly increase detection sensitivity in HPLC, fluorescent tags can be attached to the molecule. This is particularly useful for trace-level analysis. nih.gov Reagents that target specific functional groups are used:
Amine-Reactive Probes: While the amide in the parent compound is not a primary or secondary amine, derivatization could be preceded by hydrolysis to yield 2-hydroxy-5-methylbenzoic acid and tert-butylamine (B42293). The resulting amine could then be labeled. Dansyl chloride (DNS-Cl) is a classic reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. researchgate.net Other modern reagents include fluorescein (B123965) isothiocyanate (FITC) and succinimidyl esters of various fluorophores. biomol.com
Hydroxyl-Reactive Probes: The phenolic hydroxyl group can be targeted for derivatization, for example, by forming fluorescent ethers or esters.
Carboxyl-Reactive Probes: Following hydrolysis, the resulting carboxylic acid can be labeled. 2-Amino benzamide (B126) (2-AB) can be conjugated to carboxylic acids, providing a fluorescent tag suitable for HPLC and mass spectrometry. nih.gov
The table below lists common derivatization reagents and their target functional groups, which could be applied to this compound or its hydrolysis products for enhanced analysis.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | Increased sensitivity. researchgate.net |
| 2-Amino Benzamide (2-AB) | Carboxylic Acids (after activation) | HPLC-Fluorescence, MS | Increased sensitivity. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH (amide) | GC-MS | Increased volatility and thermal stability. slideshare.net |
| Acetic Anhydride | -OH, -NH (amide) | GC-MS, HPLC | Increased volatility, alter polarity. slideshare.net |
Synthesis of Conjugates or Hybrid Molecular Architectures
Creating hybrid molecules by conjugating this compound or related salicylamides with other molecular scaffolds is a sophisticated strategy to develop compounds with novel or multifunctional properties. This approach, often termed molecular hybridization, aims to combine the pharmacophoric features of two or more different molecules to interact with multiple biological targets or to enhance specific properties like targeting or potency. nih.gov
Sulfonamide Hybrids: Novel series of compounds have been developed by coupling a salicylamide (B354443) scaffold with sulfonamide derivatives. For example, 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors, demonstrating how the salicylamide core can be integrated into a larger structure to target specific biological pathways. nih.gov
Acylhydrazone Hybrids: The molecular hybridization of pharmacophoric fragments from known bioactive molecules is a key strategy in the design of multi-target directed ligands (MTDLs). nih.gov This has been explored by synthesizing hybrids of piperidine-N-benzyl-acylhydrazones, where the acylhydrazone linker connects two distinct molecular entities. This principle can be applied to the salicylamide scaffold to create new chemical entities for complex diseases like Alzheimer's. nih.gov
Macrocyclic Conjugates: The salicylamide moiety has been incorporated into larger, pre-organized structures like calixarenes. A tetra-substituted p-tert-butylcalix nih.govarene bearing both phosphoryl and salicylamide units has been synthesized. nih.gov This hybrid architecture acts as an efficient chelating agent, demonstrating high selectivity for certain f-element cations, showcasing its potential application in selective metal extraction. nih.gov
Polymer Conjugates: While specific examples for this compound are not prominent, the general strategy of copolymerization is well-established. Monomers like N-tert-butylacrylamide have been copolymerized with other functional monomers to create polymers with specific properties, such as antimicrobial activity. chemicalbook.com This suggests a pathway for incorporating the salicylamide derivative into a polymer backbone to develop functional materials.
Supramolecular Chemistry and Crystal Engineering of Benzamide Scaffolds
Design and Analysis of Intermolecular Hydrogen Bonding Networks
The hydrogen bonding capabilities of N-tert-butyl-2-hydroxy-5-methylbenzamide are dictated by its two key functional groups: the phenolic hydroxyl (-OH) group and the secondary amide (-CONH-) group. These groups provide both hydrogen bond donors (the hydroxyl H and the amide N-H) and acceptors (the carbonyl O and the hydroxyl O), allowing for a rich variety of hydrogen bonding motifs.
A fundamental and highly prevalent feature in salicylamides is the formation of an intramolecular hydrogen bond . This typically occurs between the phenolic hydroxyl group and the carbonyl oxygen of the amide, creating a stable six-membered ring motif, designated as S(6) in graph-set notation. nih.govacs.org This intramolecular bond is a robust feature that influences the conformation of the molecule, rendering the salicylamide (B354443) moiety relatively planar.
In addition to the intramolecular bond, intermolecular hydrogen bonds are the primary drivers of supramolecular assembly. Based on analyses of related structures, such as N-(2-hydroxy-5-methylphenyl)benzamide, a key intermolecular interaction is expected to be a strong hydrogen bond between the amide N-H of one molecule and the phenolic O-H of a neighboring molecule. nih.gov This interaction can lead to the formation of infinite chains or tapes.
Another significant intermolecular interaction observed in similar crystal structures is the hydrogen bond linking the phenolic hydroxyl group of one molecule to the amide carbonyl oxygen of another. nih.gov This, in conjunction with other hydrogen bonds, can create dimeric structures or more complex networks. For instance, molecules can be linked by strong O-H···O hydrogen bonds to generate C(7) chains. nih.gov These chains can be further reinforced by weaker C-H···O contacts, leading to the formation of R(7) loops. nih.gov In some cases, very weak N-H···O interactions can link molecules into inversion dimers. nih.gov
A detailed analysis of a closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, provides insight into the specific hydrogen bond geometries that might be expected.
Table 1: Hydrogen Bond Geometry for N-(2-hydroxy-5-methylphenyl)benzamide This table presents data from a closely related compound to infer the potential hydrogen bonding in this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1···O2 | 0.889 | 2.518 | 3.1928 | 133.1 |
| O2—H20···O1 | 0.89 | 1.75 | 2.6390 | 171.3 |
| C6—H6···O2 | 0.95 | 2.59 | 3.4197 | 146.0 |
| Symmetry codes define the relationship between the interacting molecules in the crystal lattice. Data extracted from a study on a related benzanilide (B160483) derivative. nih.gov |
Exploration of Crystal Packing Arrangements and Polymorphism
Crystal packing describes how the hydrogen-bonded networks and, ultimately, the individual molecules arrange themselves in three dimensions to form a crystalline solid. This arrangement is a delicate balance of minimizing empty space and optimizing intermolecular interactions. In salicylamide derivatives, the packing is often characterized by the stacking of the aromatic rings, influenced by π-π and C-H···π interactions, in addition to the dominant hydrogen bonds.
Polymorphism , the ability of a compound to exist in more than one crystal structure, is a common phenomenon in benzamide (B126) and salicylamide derivatives. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The polymorphism in these systems often arises from different possible hydrogen-bonding arrangements or different packing of similar hydrogen-bonded motifs. researchgate.net This is known as packing polymorphism. researchgate.net
For instance, studies on salicylamide cocrystals have revealed polymorphs that contain identical hydrogen-bonded units but differ in their three-dimensional packing arrangement. researchgate.net The energetic differences between such polymorphs can be very small, making the control of crystallization outcomes a significant challenge. The presence of flexible torsion angles, such as the one between the aromatic ring and the amide group, can also lead to conformational polymorphism, where molecules with different conformations pack into different crystal structures.
In the case of this compound, the bulky and non-planar tert-butyl group would significantly influence the crystal packing. Unlike a flat aryl group, the tert-butyl group would disrupt simple planar stacking, potentially leading to more complex, interleaved packing arrangements or the formation of channels or voids within the crystal structure. The specific substitution pattern on the aromatic ring also plays a crucial role in determining the likelihood of polymorphism. researchgate.net
Principles of Self-Assembly in Salicylamide Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In salicylamide derivatives, the principles of self-assembly are primarily guided by the predictable and directional nature of hydrogen bonds.
The formation of the intramolecular S(6) hydrogen bond can be considered the first step in the self-assembly process, pre-organizing the molecule into a relatively planar and rigid conformation that is primed for further intermolecular recognition. nih.gov
Following this, the intermolecular hydrogen bonds guide the assembly into higher-order structures. As seen in many salicylamides and benzamides, a common self-assembly motif is the formation of one-dimensional chains or ribbons. These are typically formed through catemeric O-H···O or N-H···O hydrogen bonds, linking the molecules head-to-tail. These 1D chains then pack together to form the 3D crystal, with weaker interactions such as van der Waals forces and C-H···π interactions mediating the inter-chain packing.
Alternatively, dimeric synthons, such as those formed through a pair of N-H···O hydrogen bonds, can act as the primary building blocks. acs.org These dimers then self-assemble into layers or more complex three-dimensional networks. The specific synthons that are formed depend on factors such as steric hindrance, the presence of competing hydrogen bond donors and acceptors, and the crystallization conditions. The principle of hydrogen bond hierarchy, where the strongest hydrogen bonds form first and dictate the subsequent weaker interactions, is a key concept in predicting the self-assembly of these molecules.
Applications in Organic Synthesis and Chemical Development
Role as a Key Synthetic Intermediate for Complex Organic Molecules
N-tert-butyl-2-hydroxy-5-methylbenzamide serves as a foundational building block in the multi-step synthesis of more intricate organic molecules. Its structural features—the hydroxyl and amide groups—can be chemically modified to introduce new functionalities or to be integrated into larger molecular frameworks. For example, the hydroxyl group can act as a nucleophile or be converted into an ether or ester, while the amide bond can be hydrolyzed or serve as a precursor to other nitrogen-containing groups.
The aromatic ring, with its methyl and tert-butyl substituents, also influences the compound's reactivity and can be a site for further chemical modifications, such as electrophilic aromatic substitution, if desired. This adaptability makes it a useful intermediate in the synthesis of specialized chemical compounds. For instance, related benzamide (B126) structures are utilized in the creation of larger, more complex molecules with specific biological or material properties. nih.gov
Potential as a Component in Ligand Design for Chemical Catalysis
The design of ligands is crucial for the development of catalysts that drive a vast array of chemical reactions. The this compound structure contains key features that are desirable in a ligand. The hydroxyl and amide groups can act as binding sites for metal ions, forming stable complexes that can catalyze chemical transformations.
Carboxamides, a class of compounds to which this compound belongs, are known to be versatile ligands in transition metal-mediated catalysis due to their diverse coordination modes. researchgate.net The substituents on the aromatic ring, such as the tert-butyl and methyl groups, can be strategically used to fine-tune the steric and electronic properties of the resulting metal complex. This tuning can influence the catalyst's activity, selectivity, and stability. While specific research on this particular molecule's use in catalysis is not extensively documented, its structural similarity to other known ligands suggests its potential in this area. nih.govresearchgate.net
Development of Novel Chemical Reactions Utilizing the this compound Framework
The this compound framework can be employed to explore and develop new chemical reactions. The interplay between the hydroxyl and amide functional groups can lead to unique reactivity. For instance, intramolecular reactions, where these two groups interact to form a new ring structure, can be investigated.
Furthermore, the compound can serve as a scaffold to which other reactive groups are attached, enabling the study of new chemical transformations. The development of novel reactions is a cornerstone of chemical innovation, and molecules like this compound provide a platform for such discoveries. The synthesis of this compound and its derivatives can be achieved through established methods, such as the coupling of 2-hydroxy-5-methylbenzoic acid with tert-butylamine (B42293), allowing for systematic modifications to explore new chemical space.
Future Research Directions and Emerging Opportunities
Exploration of Green Chemistry Approaches for Synthesis
The synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide and related compounds is ripe for innovation through the principles of green chemistry. Traditional synthetic routes often rely on hazardous solvents and reagents, generating significant chemical waste. Future research will likely focus on developing more sustainable and environmentally friendly methods.
One promising avenue is the adoption of solvent-free reaction conditions. Research has demonstrated the successful synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) using a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst under solvent-free conditions at room temperature. acs.orgresearchgate.netresearchgate.net This approach not only eliminates the need for volatile organic solvents but also offers high yields and catalyst stability. acs.orgresearchgate.netresearchgate.net
Furthermore, the use of alternative energy sources like microwave and ultrasonic irradiation is a key area of exploration. For instance, efficient and eco-friendly methods have been developed for the O-alkylation of salicylamide (B354443) to produce ethenzamide, a related hydroxybenzamide, using phase transfer catalysts under microwave or ultrasonic conditions. preprints.org These methods dramatically reduce reaction times and energy consumption, with high yields achieved in water or even solvent-free systems. preprints.org Applying similar methodologies to the synthesis of this compound could lead to significantly greener and more economical production processes. The goal is to develop protocols that are not only efficient and scalable but also minimize environmental impact, aligning with the core tenets of green chemistry. preprints.orggoogle.com
Application of Advanced Spectroscopic and Analytical Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard ¹H and ¹³C NMR are used for routine characterization, advanced NMR techniques can probe more subtle features. The tert-butyl group, in particular, offers a unique handle for NMR studies. Its three chemically equivalent methyl groups give rise to a sharp and intense signal in ¹H NMR spectra, which can be a sensitive probe of the local molecular environment, even in large macromolecular complexes. nih.gov Detailed NMR studies, including 2D techniques like NOESY, can elucidate solution-state conformation and dynamics.
Mass spectrometry (MS) , especially high-resolution mass spectrometry (HR-MS), is essential for confirming the molecular formula and identifying fragments, which can yield structural information. nih.gov Coupling chromatographic techniques with mass spectrometry (e.g., LC-MS) allows for the analysis of complex reaction mixtures and the identification of impurities.
The table below summarizes key analytical techniques and the insights they can provide for this compound.
| Analytical Technique | Information Provided | Relevance to this compound |
| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Definitive determination of solid-state conformation and packing, crucial for understanding physical properties and designing materials. nih.gov |
| NMR Spectroscopy | Solution-state structure, conformational dynamics, purity assessment. The tert-butyl signal is a sensitive probe. nih.gov | Elucidation of behavior in solution, which is critical for many chemical and biological applications. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns, impurity identification. | Essential for confirming synthesis success and characterizing the compound's stability and degradation pathways. |
| FTIR Spectroscopy | Identification of functional groups and study of hydrogen bonding interactions. | Probing the strength and nature of hydrogen bonds involving the hydroxyl and amide groups. |
High-Throughput Screening for Chemical Reactivity and Selectivity
High-throughput screening (HTS) has revolutionized drug discovery and is increasingly being applied to materials science and catalysis research. youtube.comunchainedlabs.com This approach allows for the rapid testing of a large number of variables, accelerating the optimization of reactions and the discovery of new properties. unchainedlabs.com For this compound, HTS can be a powerful tool to explore its chemical reactivity and selectivity in a systematic and efficient manner.
Future research could employ HTS to:
Optimize Reaction Conditions: Systematically screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to find the most efficient and selective conditions for its synthesis or for reactions where it is used as a starting material. youtube.comunchainedlabs.com
Discover New Reactions: Test the reactivity of this compound against a large library of diverse reactants to uncover novel chemical transformations.
Map Structure-Activity Relationships: In the context of developing derivatives with specific biological activities, HTS can rapidly screen a library of analogues against biological targets. This allows for the quick identification of "hits" and the development of structure-activity relationships (SAR). A "direct-to-biology" high-throughput chemistry approach, where small libraries are synthesized and screened in parallel, can accelerate the discovery of tool molecules. semanticscholar.org
Computational HTS, or virtual screening, can be used as a precursor to experimental screening. By using computational models to predict reactivity or binding affinity, researchers can prioritize which compounds and conditions to test in the lab, saving time and resources. For example, computational tools can predict reaction barriers for a library of substrates, allowing for a high-throughput screening of catalysts and reaction conditions in silico. youtube.com
Integration with Machine Learning for Predictive Chemical Design
The integration of machine learning (ML) with chemistry is poised to transform molecular design and discovery. mdpi.comnih.gov By training algorithms on large datasets of chemical structures and properties, ML models can learn to predict the characteristics of new, un-synthesized molecules. nih.govkoreascience.kr
For this compound and its derivatives, ML could be applied in several ways:
Predicting Physicochemical Properties: ML models can be trained to predict properties such as solubility, lipophilicity, and melting point based on molecular structure. This is particularly valuable in the early stages of drug or materials development.
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, built using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), can predict the biological activity of derivatives. For instance, a study on 2-benzyloxy benzamide (B126) derivatives successfully used MLR and ANN to model their inhibitory activity against a specific enzyme. kashanu.ac.ir Similar models could be developed for derivatives of this compound to guide the design of compounds with desired therapeutic effects.
De Novo Design: Generative ML models can design entirely new molecules with a desired set of properties. By providing the model with a target property profile (e.g., high binding affinity to a specific receptor, optimal solubility), the algorithm can generate novel chemical structures, including new benzamide derivatives, for synthesis and testing.
The table below outlines potential applications of different ML algorithms in the study of this compound.
| Machine Learning Algorithm | Application | Potential Outcome |
| Random Forest (RF) | Predicting antioxidant activity based on molecular structure. nih.govkoreascience.kr | Rapidly screen virtual libraries of derivatives for potential antioxidant properties. |
| Artificial Neural Network (ANN) | Developing QSAR models to predict biological activity. kashanu.ac.ir | Guide the design of more potent and selective bioactive compounds. |
| Gaussian Process Regression | Modeling sensor data for quantification. nih.gov | Development of sensors for detecting phenolic compounds like this compound. |
| Deep Neural Network (DNN) | Predicting various ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Early-stage assessment of the drug-likeness of novel derivatives. |
Comprehensive Investigation of Non-Covalent Interactions beyond Hydrogen Bonding
While hydrogen bonding is a dominant intermolecular force in this compound, a comprehensive understanding of its solid-state architecture and interactions in solution requires looking beyond this single interaction. A variety of weaker, non-covalent interactions collectively play a crucial role in determining the molecule's conformation and its ability to assemble into larger structures.
π-π Stacking: The aromatic ring of the benzamide moiety can participate in π-π stacking interactions. The nature of these interactions is influenced by the substituents on the ring. acs.org Computational studies can help elucidate the geometry and energetic contributions of these stacking interactions in the solid state.
Halogen Bonding: Should halogenated derivatives of this compound be synthesized, halogen bonding would become a significant directional interaction. nih.govrsc.org This interaction, where a halogen atom acts as an electrophilic species (a "σ-hole"), can be exploited in crystal engineering and the design of ligands with high affinity for biological targets. acs.orgrsc.org
Future research should employ a combination of high-resolution X-ray crystallography and computational chemistry (e.g., quantum theory of atoms in molecules, noncovalent interaction plots) to map and quantify the full landscape of these interactions. rsc.org This detailed understanding is a prerequisite for the rational design of new materials.
Potential for Advanced Materials Science Applications, including Co-crystals and Supramolecular Assemblies
The functional groups present in this compound—the hydroxyl, amide, and aromatic ring—make it an excellent candidate for applications in materials science, particularly in the realm of crystal engineering and supramolecular chemistry.
Co-crystals: Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is a powerful technique for modifying the physicochemical properties of a compound, such as solubility and stability, without altering its covalent structure. daneshyari.com The amide group of this compound can form robust supramolecular synthons, particularly the acid-amide heterosynthon with carboxylic acids. researchgate.netnih.gov
Studies on the co-crystal screening of other hydroxybenzamides with benzoic acid derivatives have shown a high propensity for co-crystal formation. researchgate.netnih.gov A systematic co-crystal screening of this compound with a library of pharmaceutically acceptable co-formers (e.g., other acids, amides) could lead to the discovery of new solid forms with improved properties. Techniques such as differential scanning calorimetry (DSC) and thermal microscopy are effective for high-throughput co-crystal screening. researchgate.netnih.gov
Supramolecular Assemblies: Beyond co-crystals, the molecule's ability to form directional hydrogen bonds and other non-covalent interactions can be harnessed to build more complex supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks. The interplay of the N-H···O and O-H···O hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, which then assemble into three-dimensional architectures. The specific patterns of these assemblies can be tuned by modifying the substitution pattern on the aromatic ring or by changing the solvent used for crystallization.
The exploration of these advanced materials science applications represents a significant opportunity to find new, high-value uses for this compound beyond its traditional applications.
Q & A
Basic: What are the optimal synthetic routes for N-tert-butyl-2-hydroxy-5-methylbenzamide, and how can reaction conditions be systematically optimized?
The synthesis of this compound typically involves coupling tert-butyl amines with substituted aromatic acids. A high-yield approach employs tert-butylamine and 2-hydroxy-5-methylbenzoic acid under amide-forming conditions, using coupling agents like EDCI/HOBt in dichloromethane. Optimization requires monitoring reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios via thin-layer chromatography (TLC). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C–O phenolic) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths, angles, and torsion angles. For example, the tert-butyl group’s steric effects can be quantified via crystallographic data, revealing distortions in the aromatic ring’s planarity. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Discrepancies in hydrogen bonding (e.g., intramolecular vs. intermolecular) require iterative refinement cycles .
Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve:
- Functional Group Variation: Systematic substitution of hydroxyl, methyl, or tert-butyl groups (e.g., replacing –OH with –OCH₃) to assess biological activity shifts .
- Biological Assays: Testing derivatives against target enzymes or cell lines, with IC₅₀ values correlated to substituent electronic/hydrophobic parameters.
- Computational Modeling: Docking studies to predict binding affinities based on crystallographic data .
Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Contradictions arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:
- Multi-Technique Cross-Validation: Compare NMR (solution-state) with X-ray (solid-state) data.
- Variable-Temperature NMR: Detect conformational flexibility (e.g., hindered rotation of tert-butyl groups) .
- High-Resolution MS/MS: Confirm molecular formula and rule out isobaric interferences .
Basic: What chromatographic methods are effective in isolating this compound from reaction mixtures?
- TLC: Use silica plates with ethyl acetate/hexane (3:7) and UV/iodine visualization .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) .
- Flash Chromatography: Gradient elution (5–30% ethyl acetate in hexane) for scalable purification .
Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream functionalization reactions?
The tert-butyl group’s bulkiness reduces electrophilic substitution rates at the ortho position. For example, bromination under mild conditions (e.g., NBS in CCl₄) favors para substitution. Steric hindrance also affects coupling reactions (e.g., Suzuki-Miyaura), requiring bulky palladium catalysts (e.g., XPhos Pd G3) .
Advanced: What strategies mitigate polymorphism issues during crystallization of this compound?
- Solvent Screening: Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs.
- Seeding: Introduce pre-characterized crystals to control nucleation.
- DSC/TGA: Monitor thermal stability to identify metastable forms .
Basic: How is the phenolic hydroxyl group’s acidity leveraged in selective derivatization?
The hydroxyl group (pKa ~10) can be selectively deprotonated with mild bases (e.g., K₂CO₃) for alkylation or acylation. For instance, reaction with methyl chloroformate in acetone yields the methyl ether derivative, preserving the amide functionality .
Advanced: What experimental and computational approaches validate hydrogen-bonding networks in this compound crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
